3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular formula of “3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine” is C6H6F2N2O2 . The structure consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
The difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Physical And Chemical Properties Analysis
The compound has a molar mass of 176.12 . It is a solid at room temperature with a melting point of 200–201°C .Scientific Research Applications
Synthesis and Bioactivity
3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine and its derivatives have been synthesized and characterized for various bioactivities. For instance, the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, including this compound, have shown significant potential in antitumor, antifungal, and antibacterial activities. The structural analysis of these compounds contributes to understanding their biological activities against breast cancer and microbes (Titi et al., 2020).
Antifungal Activity
Specific derivatives of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine have demonstrated considerable antifungal properties. For example, a study involving novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed moderate to excellent activity against several phytopathogenic fungi, surpassing the effectiveness of some existing fungicides (Du et al., 2015).
Efficient Synthesis Methods
Efficient synthesis methods have been developed for derivatives of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine. For instance, an efficient one-pot two-step synthesis has been reported, offering operational ease and short reaction times, crucial for producing valuable pyrazole derivatives (Becerra et al., 2021).
High-Energy Density Material Studies
The compound has also been studied for its potential as a high-energy density material. In theoretical studies, derivatives of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine have shown properties comparable to known high-energy materials, suggesting their potential application in this field (Ravi et al., 2010).
Chemical Industry Applications
Secondary amines bearing a heteroaryl scaffold, such as derivatives of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine, are important in the chemical industry. They serve as intermediates in the manufacture of pharmaceuticals, agrochemicals, and fine chemicals, showcasing their versatility in various industrial applications (Paim et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFXVLMRFHOETM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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